3-Methylcyclopentadecane-1,5-dione

Green Chemistry Process Chemistry Oxidation

Procure 3-Methylcyclopentadecane-1,5-dione (CAS 21890-10-8) for a high-yielding (92%) and greener synthetic route to muscone and muscenone. This macrocyclic diketone intermediate avoids toxic reagents, reducing manufacturing costs and improving process safety. It is the preferred precursor for industrial fragrance manufacturers seeking efficient musk odorant synthesis.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 21890-10-8
Cat. No. B12654795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclopentadecane-1,5-dione
CAS21890-10-8
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCCCCCCCCCC(=O)C1
InChIInChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3
InChIKeyFRTDAFYYAIXLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclopentadecane-1,5-dione (CAS 21890-10-8): Macrocyclic Diketone Procurement for Musk Precursor and Synthetic Intermediates


3-Methylcyclopentadecane-1,5-dione (CAS 21890-10-8) is a macrocyclic diketone of the formula C₁₆H₂₈O₂, characterized by a fifteen-membered ring bearing a methyl substituent and two carbonyl groups at the 1- and 5-positions [1]. It belongs to the class of cyclic ketones and is distinguished by its interesting olfactory properties, which make it a valuable building block in the fragrance industry [1]. This compound is recognized primarily for its function as a critical precursor to macrocyclic musk odorants, most notably muscone (3-methylcyclopentadecanone) and muscenone, underscoring its position as a versatile synthetic intermediate rather than a final fragrance ingredient [1].

Procurement Note for 3-Methylcyclopentadecane-1,5-dione: Why In-Class Macrocyclic Ketones Are Not Direct Replacements


Procurement of a generic 'macrocyclic musk intermediate' without specifying 3-methylcyclopentadecane-1,5-dione (I) carries significant technical risk due to the distinct synthetic efficiency and downstream value this specific diketone enables. Simple interchange with a non-methylated analog like cyclopentadecane-1,5-dione fails because it lacks the critical methyl group required to yield the gold-standard musk odorant, muscone [1]. Furthermore, substituting with the final product muscone (3-methylcyclopentadecanone) bypasses the strategic advantage of (I) as a versatile precursor capable of yielding both muscone and other valuable derivatives like muscenone [2]. The selection of (I) is thus driven by its unique molecular structure which, when coupled with modern, high-yielding synthetic methods, offers a quantifiably superior and greener route to an array of high-value musk compounds compared to alternative starting materials or less selective synthetic pathways [1].

3-Methylcyclopentadecane-1,5-dione Procurement Data: Quantitative Comparative Analysis of Synthetic Yield, Green Chemistry Metrics, and Downstream Utility


Synthetic Efficiency: 92% Yield via H₂O₂/Formic Acid Oxidation vs. Hazardous, Low-Yield Alternatives

The synthesis of 3-methylcyclopentadecane-1,5-dione via the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] with a mixture of H₂O₂ and formic acid achieves a high yield of 92% [1]. This process represents a quantifiable improvement over prior art methods for synthesizing this class of macrocyclic diketone. For example, earlier methods for cyclopentadecane-1,5-dione included ozonolysis and photooxidation, which were noted as difficult to scale, or oxidation with potassium permanganate, which produces difficult workup and waste [1]. Another reported process for preparing the same compound via a different oxidation sequence returned a yield of only 36% [2].

Green Chemistry Process Chemistry Oxidation

Green Chemistry Profile: H₂O₂/HCOOH Oxidation Eliminates Toxic Reagents (e.g., Pb₃O₄) Required for Comparable Diketones

The H₂O₂/formic acid oxidation process for 3-methylcyclopentadecane-1,5-dione eliminates the need for toxic or hazardous reagents required in other syntheses of macrocyclic diketones [1]. A prior method (CH 513791) for the non-methylated analog cyclopentadecane-1,5-dione involved a tedious multi-step sequence culminating in cleavage with Pb₃O₄ in glacial acetic acid, a step that introduces toxic lead compounds [1]. In contrast, the H₂O₂/formic acid method for the target compound is described as an efficient, one-step oxidation that avoids such toxic reagents, thereby minimizing hazardous waste [1].

Green Chemistry Sustainable Synthesis Process Safety

Downstream Utility: Versatile Precursor to High-Value Musk Odorants (Muscone and Muscenone)

3-Methylcyclopentadecane-1,5-dione is a unique and versatile intermediate that can be directly converted into multiple high-value macrocyclic musk odorants, a property not shared by many simpler analogs. It is established as a direct precursor to muscone (3-methylcyclopentadecanone), the primary contributor to the odor of natural deer musk [1][2]. Additionally, it serves as a precursor to muscenone (dehydromuscone, 3-methylcyclopentadecenone) [2]. This structural versatility contrasts with non-methylated cyclopentadecane-1,5-dione, which cannot yield muscone, and with muscone itself, which is an end-product and cannot be further derivatized into muscenone.

Fragrance Chemistry Synthetic Intermediate Olfactory Research

Validated Application Scenarios for 3-Methylcyclopentadecane-1,5-dione in Industrial and Academic Procurement


Industrial-Scale Production of High-Purity Muscone

For industrial fragrance manufacturers, this compound is the preferred intermediate for synthesizing muscone. Its procurement enables a high-yielding (92%) and greener synthetic route that avoids the toxic reagents associated with other macrocyclic ketone syntheses, directly reducing manufacturing cost and improving process safety [1].

Synthesis of Muscenone and Other Macrocyclic Musk Derivatives

Research and development teams focused on novel fragrance molecules can utilize this diketone as a versatile platform for generating a library of musk odorants, including muscenone, by exploiting the reactivity of its two carbonyl groups [2]. This is not possible with the final product muscone.

Academic Research into Green Oxidation Methodologies

Academic laboratories can use the synthesis of this compound as a model system to study and optimize green oxidation reactions, specifically the H₂O₂/formic acid system, which represents a significant advancement over hazardous ozonolysis or heavy-metal-based oxidations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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